HIV-1 Protease Inhibitory Potency: tert-Butyl Amide vs Ester Linkage
In a systematic SAR study of KNI-series HIV-1 protease inhibitors, the C-terminal tert-butyl amide linkage (as found in H-Thz-NH-tBu-containing compounds) demonstrated approximately a 10-fold preference in enzyme inhibitory potency compared to the corresponding ester linkage. This was attributed to the amide nitrogen of the tert-butyl group acting as a hydrogen-bond donor through a bridging water molecule to the backbone nitrogen of Asp29 in the HIV-1 protease active site [1]. The comparison was made within the same KNI-272 analogue scaffold, where the only variable was the C-terminal linkage type (amide -CONHtBu vs ester -COOtBu), providing a direct intramolecular comparator free from confounding scaffold changes. In the same study, the benzoyl-type tert-butylamide compound 9d exhibited Ki = 24.9 nM against recombinant HIV-1 protease (NY-5 isolate), while the optimized benzylamide-type compound 21f (JE-2147) achieved Ki = 0.33 nM, and the tripeptide KNI-272 (iQoa-Mta-Apns-Thz-NHBut) reached Ki = 0.74 nM under identical assay conditions using H-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH substrate with HPLC-based detection [2].
| Evidence Dimension | HIV-1 protease enzyme inhibitory potency (fold preference of C-terminal linkage type) |
|---|---|
| Target Compound Data | C-terminal tert-butyl amide (Thz-NHtBu): baseline potency; KNI-272 Ki = 0.74 nM; compound 9d Ki = 24.9 nM |
| Comparator Or Baseline | C-terminal ester linkage (Thz-OtBu, otherwise identical KNI-272 analogue scaffold): approximately 10-fold lower potency (higher Ki) than the amide counterpart |
| Quantified Difference | Approximately 10-fold preference for amide over ester linkage; explicitly stated in J. Med. Chem. 1999 text: 'This causes the 10-fold preference in inhibitory potency of the amide linkage over the ester linkage of KNI-272 analogues' |
| Conditions | Recombinant HIV-1 protease (NY-5 isolate); synthetic substrate H-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH; HPLC-based activity determination; J. Med. Chem. 1999, 42, 1789-1802 |
Why This Matters
For procurement decisions in HIV protease inhibitor development, H-Thz-NH-tBu provides an approximately 10-fold potency advantage over ester-terminated building blocks within the same scaffold — a quantified, scaffold-intrinsic benefit that directly reduces the medicinal chemistry optimization burden.
- [1] Mimoto T, Kato R, Takaku H, Nojima S, Terashima K, Misawa S, Fukazawa T, Ueno T, Sato H, Shintani M, Kiso Y, Hayashi H. Structure-Activity Relationship of Small-Sized HIV Protease Inhibitors Containing Allophenylnorstatine. J Med Chem. 1999;42(10):1789-1802. Text lines 68-72: 'Moreover, the amide nitrogen of tertbutyl (P2′) binds to a water molecule, which forms bridging hydrogen bonds between the amide nitrogen atom of the P2′ group and the backbone nitrogen of Asp29. This causes the 10-fold preference in inhibitory potency of the amide linkage over the ester linkage of KNI-272 analogues.' View Source
- [2] Mimoto T, Kato R, Takaku H, et al. J Med Chem. 1999;42(10):1789-1802. Table 4: Inhibitory Activity against HIV-1 Protease, Anti-HIV-1 IIIB Activity, and Cellular Toxicity. KNI-272 (2) Ki = 0.74 nM; 9d Ki = 24.9 nM; 9h (JE-533) Ki = 5.14 nM; 9i Ki = 2.24 nM; 21f (JE-2147) Ki = 0.33 nM; 21c Ki = 8.91 nM; 21i (JE-1520) Ki = 0.16 nM. All measurements use identical recombinant HIV-1 protease (NY-5) HPLC assay. View Source
